BenchChemオンラインストアへようこそ!

2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(3-fluorophenyl)acetamide

Medicinal Chemistry Structure–Activity Relationship Isomer Differentiation

Obtain 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(3-fluorophenyl)acetamide (CAS 942001-77-6) to interrogate the positional effect of fluorine on HsDHODH and Src‑family kinase inhibition. The meta‑fluoro substitution offers a distinct electronic and steric profile versus the para isomer (CAS 941981-36-8), enabling head‑to‑head IC₅₀, selectivity, and metabolic stability comparisons. Ideal for FEP/RBFE benchmark studies. Request a matched isomer pair for quantitative SAR.

Molecular Formula C20H19FN2O3S2
Molecular Weight 418.5
CAS No. 942001-77-6
Cat. No. B2926206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(3-fluorophenyl)acetamide
CAS942001-77-6
Molecular FormulaC20H19FN2O3S2
Molecular Weight418.5
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)CSC2=NC(=CS2)CC(=O)NC3=CC(=CC=C3)F)OC
InChIInChI=1S/C20H19FN2O3S2/c1-25-17-6-13(7-18(10-17)26-2)11-27-20-23-16(12-28-20)9-19(24)22-15-5-3-4-14(21)8-15/h3-8,10,12H,9,11H2,1-2H3,(H,22,24)
InChIKeyACPRUNOSRAJBST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Key Procurement Specifications for 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(3-fluorophenyl)acetamide (CAS 942001-77-6)


2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(3-fluorophenyl)acetamide (CAS 942001-77-6) is a synthetic thiazole derivative with the molecular formula C20H19FN2O3S2 and a molecular weight of 418.5 g/mol [1]. It belongs to a series of 2-(benzylthio)thiazol-4-yl acetamide analogs, distinguished by a meta-fluorine substitution on the N-phenylacetamide ring and a 3,5-dimethoxy substitution on the benzylthio moiety . Its computed physicochemical profile (XLogP3 = 4.1, 1 H-bond donor, 7 H-bond acceptors, 8 rotatable bonds) positions it within drug-like chemical space relevant to kinase and dehydrogenase inhibitor discovery programs [1].

Why 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(3-fluorophenyl)acetamide Cannot Be Substituted by a Generic Analog Without Experimental Validation


This compound resides within a well-defined structure–activity relationship (SAR) landscape where minor modifications to the N-phenyl substitution pattern, benzylthio linker, or thiazole core can cause substantial shifts in target potency and selectivity. Specifically, the position of the fluorine atom on the anilide ring—meta (3-fluoro) versus para (4-fluoro)—is known to modulate electronic distribution, hydrogen-bonding topology, and steric complementarity within enzyme binding pockets . In the context of human dihydroorotate dehydrogenase (HsDHODH) inhibition, a target for which thiazole-based acetamides have demonstrated single-digit nanomolar activity, subtle structural variations have been shown to alter IC50 values by orders of magnitude [1]. Therefore, procuring the exact isomer without confirmatory comparative data risks selecting a compound with fundamentally different biological activity, metabolic stability, or off-target liability.

Quantitative Evidence Guide: Procuring 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(3-fluorophenyl)acetamide (CAS 942001-77-6)


Meta-Fluoro vs. Para-Fluoro Substitution: Positional Isomer Identity and Computed Property Divergence

The target compound (CAS 942001-77-6) bears a 3-fluorophenyl (meta-fluoro) acetamide moiety, whereas its closest commercially available congener (CAS 941981-36-8) bears a 4-fluorophenyl (para-fluoro) acetamide moiety, constituting a positional isomer pair with identical molecular formula and weight (C20H19FN2O3S2, 418.5 g/mol) [1]. Both isomers share identical computed XLogP3 (4.1), hydrogen bond donor count (1), hydrogen bond acceptor count (7), and rotatable bond count (8) as derived from PubChem [1]. However, the meta-fluorine substitution alters the electrostatic potential surface and dipole orientation relative to the amide NH, which can differentially influence target binding and metabolic stability in biological systems [2].

Medicinal Chemistry Structure–Activity Relationship Isomer Differentiation

Lipophilicity-Weighted Drug-Likeness: XLogP3 = 4.1 in the Context of CNS and Non-CNS Inhibitor Design

The target compound has a computed XLogP3 of 4.1 [1]. This value places it at the upper boundary of typical oral drug-like space (Lipinski's Rule of Five recommends logP ≤ 5) and above the optimal CNS drug range (typically logP 1–3). For a given thiazole-acetamide DHODH inhibitor scaffold, the most potent analogs reported in the literature (IC50 = 18–29 nM) possessed calculated logP values in the range of 2.5–4.5, demonstrating that lipophilicity within this window supports target engagement without prohibitive solubility penalties [2]. The target compound's XLogP3 of 4.1 may offer a favorable balance between membrane permeability and aqueous solubility compared to more hydrophilic or more lipophilic congeners within the same series.

Drug Design Lipophilicity ADME Prediction

Hydrogen Bond Acceptor/Donor Architecture: 7 HBA Sites and 1 HBD for Targeted Enzyme Binding

The target compound possesses 7 hydrogen bond acceptor (HBA) atoms and 1 hydrogen bond donor (HBD) atom [1]. In the HsDHODH ubiquinone binding tunnel, co-crystal structures of thiazole inhibitors reveal that the thiazole nitrogen, amide carbonyl oxygen, and methoxy oxygen atoms engage in critical hydrogen-bonding interactions with conserved arginine and glutamine residues, while the single amide NH serves as a key H-bond donor anchoring the inhibitor [2]. The 3,5-dimethoxybenzyl moiety provides two additional HBA sites (meta-methoxy oxygens) that are absent in simpler benzylthio or phenylthio analogs, potentially enhancing binding site complementarity. Compounds lacking the dimethoxy substitution (e.g., N-phenyl or N-benzyl unsubstituted benzylthio analogs) possess only 5 HBA sites, representing a 40% reduction in hydrogen-bonding capacity [3].

Molecular Recognition Binding Affinity Pharmacophore Modeling

Rotatable Bond Count (nRotB = 8) and Conformational Flexibility: Implications for Induced-Fit Binding

The target compound contains 8 rotatable bonds, conferring significant conformational flexibility [1]. Within the thiazole DHODH inhibitor series, compounds with 7–9 rotatable bonds demonstrated the ability to adapt to the L-shaped ubiquinone binding tunnel, whereas overly rigid analogs (nRotB < 5) failed to achieve sub-micromolar IC50 values [2]. The 8 rotatable bonds in this compound are distributed across the benzylthio linker (3 bonds), the acetamide bridge (3 bonds), and the methoxy groups (2 bonds), allowing independent optimization of each sub-pocket interaction. The 4-fluoro positional isomer (CAS 941981-36-8) possesses the same rotatable bond count, indicating that differentiation arises from the vector of the fluorine substitution rather than global flexibility .

Conformational Analysis Molecular Flexibility Entropy Penalty

Class-Level DHODH Inhibitory Potential: Nanomolar Inhibition Achievable with Optimized Thiazole Acetamides

Although direct IC50 data for the target compound against HsDHODH have not been identified in peer-reviewed literature, the compound belongs to a structurally validated inhibitor class. Zhu et al. (2015) reported that thiazole derivatives bearing benzylthio and acetamide linkers achieved HsDHODH IC50 values as low as 18 nM (compound 46), 26 nM (compound 44), and 29 nM (compound 47) [1]. These potent inhibitors share the same 2-(benzylthio)thiazol-4-yl acetamide core with the target compound, with variations in the terminal aryl substitution. Compound 44 demonstrated significant anti-inflammatory efficacy in vivo, reducing foot swelling in a rat model in a dose-dependent manner [1]. A 2017 patent (WO-2017198178-A1) from the same research group further claims thiazole derivatives encompassing the target compound's scaffold as DHODH inhibitors for treating rheumatoid arthritis, cancer, and autoimmune diseases [2].

DHODH Inhibition Autoimmune Disease Anticancer Activity

Computed Molecular Weight and Physicochemical Drug-Likeness Profile vs. Clinical-Stage Thiazole Inhibitors

The target compound (MW = 418.5 g/mol) sits within the molecular weight range of optimized preclinical DHODH inhibitors (MW 350–500 g/mol) and below the Lipinski threshold of 500 g/mol [1]. Its computed topological polar surface area (TPSA) is estimated at 97–110 Ų, below the 140 Ų threshold associated with poor oral absorption. In comparison, the clinical-stage Src kinase inhibitor KX2-391 (MW ≈ 431 g/mol), which shares a thiazole-acetamide pharmacophore, demonstrates that compounds in this molecular weight class can achieve both potent target inhibition (Src IC50 = 9–60 nM) and oral bioavailability [2]. The target compound's molecular weight is 13 g/mol lower than KX2-391, offering a modest advantage in ligand efficiency optimization [3].

Drug-Likeness Lead Optimization Physicochemical Profiling

Recommended Research and Procurement Scenarios for 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(3-fluorophenyl)acetamide (CAS 942001-77-6)


SAR Probe for DHODH Inhibitor Lead Optimization in Autoimmune Disease and Oncology Programs

This compound serves as a structurally informed SAR probe for HsDHODH inhibitor programs. Its 3-fluorophenyl substitution differentiates it from the 4-fluoro positional isomer (CAS 941981-36-8), enabling head-to-head comparison of meta- vs. para-fluoro electronic effects on IC50, selectivity, and metabolic stability. The class-level precedent of nanomolar DHODH inhibition (IC50 = 18–29 nM for optimized thiazole analogs) [1] justifies its inclusion in focused compound libraries for autoimmune (rheumatoid arthritis, psoriasis) and oncology (hematological malignancies) target validation. Procurement is recommended as part of a matched isomeric pair (3-fluoro and 4-fluoro) to quantify positional SAR arising from fluorine migration.

Kinase Selectivity Profiling Against Src and Related Tyrosine Kinase Families

The thiazole-acetamide scaffold is a recognized pharmacophore for Src kinase inhibition, with clinical validation provided by KX2-391 (tirbanibulin, MW ≈ 431 g/mol, Src IC50 = 9–60 nM) [2]. The target compound's 3-fluorophenyl and 3,5-dimethoxybenzyl substitutions represent unexplored vectors within this kinase inhibitor chemotype. Procurement is indicated for kinase selectivity panels (e.g., Src, Abl, Lck, Yes) to assess whether the meta-fluoro isomer offers improved kinase selectivity profiles compared to known Src inhibitors or the para-fluoro congener. The compound's favorable physicochemical profile (MW 418.5, XLogP3 4.1, zero Lipinski violations) [3] supports its use in cell-based antiproliferative assays without formulation challenges.

Computational Chemistry Benchmarking: Fluorine Positional Isomer Pair for Free Energy Perturbation (FEP) Validation

The meta-fluoro (CAS 942001-77-6) and para-fluoro (CAS 941981-36-8) isomer pair provides an ideal test case for computational free energy perturbation (FEP) or relative binding free energy (RBFE) calculations. With identical molecular formula, weight, and global computed descriptors, any experimentally observed difference in target binding affinity must arise from subtle 3D electronic and steric effects of fluorine position [3]. This makes the isomer pair a stringent benchmark for validating in silico potency prediction workflows. Procurement of both isomers enables experimental determination of ΔΔG for fluorine migration, which can then be compared against FEP+ or alchemical free energy predictions to assess computational model accuracy.

Metabolic Stability Assessment: Impact of 3,5-Dimethoxy Substitution on Oxidative Metabolism

The 3,5-dimethoxybenzyl moiety introduces two methoxy groups at meta positions on the benzyl ring, which may influence CYP450-mediated oxidative metabolism compared to unsubstituted benzyl or mono-methoxy analogs. The compound's XLogP3 of 4.1 places it at the boundary where metabolic liability from lipophilicity-driven CYP binding becomes a concern [3]. Procurement is recommended for liver microsome or hepatocyte stability assays, comparing metabolic half-life and intrinsic clearance against the non-dimethoxy benzylthio analog (where available) and the 4-fluoro positional isomer. This data can guide further scaffold optimization by quantifying the metabolic penalty or benefit of the 3,5-dimethoxy substitution pattern, which is a key differentiator within this compound series.

Quote Request

Request a Quote for 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(3-fluorophenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.